Benzo[d]isoxazol-3-ol

Synthetic methodology Process chemistry Intermediate preparation

Benzo[d]isoxazol-3-ol is the unsubstituted core scaffold that defines the minimal pharmacophore for D-amino acid oxidase (DAAO) inhibition and serves as a validated fragment hit against human PHGDH (Kd 6.5 mM by ITC). Its 3-hydroxy/3-oxo tautomeric equilibrium (pKa ~13.6) enables regioselective functionalization at N(2) and O(3) while retaining the hydrogen-bonding capacity essential for target engagement. Procure at 98% HPLC purity (moisture ≤0.5%) to ensure robust SAR data—halogenation at the 5-position yields submicromolar DAAO inhibitors, and reductive amination of its tetrahydro derivative delivers glia-selective GABA uptake modulators (IC50 0.14 μM). This fragment-sized building block (MW 135.12) ships ambient and is priced for library-scale synthesis.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 21725-69-9
Cat. No. B1209928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazol-3-ol
CAS21725-69-9
Synonyms3-hydroxy-1,2-benzisoxazole
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NO2
InChIInChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)
InChIKeyQLDQYRDCPNBPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isoxazol-3-ol (CAS 21725-69-9) Procurement & Research-Grade Specifications


Benzo[d]isoxazol-3-ol, also designated 3-hydroxy-1,2-benzisoxazole or 1,2-benzisoxazol-3(2H)-one, is a heterocyclic benzisoxazole derivative with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol [1]. The compound exists in equilibrium between its hydroxy and oxo tautomeric forms and is characterized by a predicted pKa of 13.55±0.20, a melting point range of 140-145°C, and an XLogP3 of 1.1 [1]. This core scaffold serves as a foundational synthetic intermediate for the preparation of diverse substituted benzo[d]isoxazol-3-ol derivatives, including potent D-amino acid oxidase (DAAO) inhibitors and GABA uptake modulators, and is available commercially at purity grades of ≥95% to 98% as determined by HPLC [1].

Why Benzo[d]isoxazol-3-ol Cannot Be Substituted with Generic Benzisoxazoles or Unsubstituted Heterocyclic Analogs


Substitution of the benzo[d]isoxazol-3-ol core scaffold with other heterocyclic frameworks (e.g., benzoxazolones, indazoles, or benzimidazoles) or with the fully reduced tetrahydro analog fundamentally alters the electronic distribution, hydrogen-bonding capacity, and tautomeric equilibrium of the ring system [1]. The 3-hydroxy/3-oxo moiety establishes a specific lactam-lactim tautomerism that dictates both the compound's nucleophilic reactivity at the N(2) and O(3) positions and its ability to engage biological targets via hydrogen-bonding networks [1]. Critically, quantitative structure-activity relationship (SAR) data demonstrate that even minor ring substitutions or modifications produce orders-of-magnitude shifts in target binding affinity, as evidenced by the >1300-fold difference in D-3-phosphoglycerate dehydrogenase (PHGDH) Kd values between benzo[d]isoxazol-3-ol and related inhibitors, and the substantial variation in DAAO inhibitory potency observed among 5-chloro, 6-bromo, and unsubstituted analogs [1][2].

Quantitative Comparative Evidence for Benzo[d]isoxazol-3-ol (CAS 21725-69-9) vs. Structural Analogs


Quantitative Synthetic Yield: Benzo[d]isoxazol-3-ol from Salicylhydroxamic Acid via CDI-Mediated Cyclization

The synthesis of benzo[d]isoxazol-3-ol via 1,1'-carbonyldiimidazole (CDI)-mediated cyclodehydration of salicylhydroxamic acid proceeds with a quantitative yield (100%) under defined conditions, providing a high-efficiency route to the unsubstituted core scaffold . This contrasts with the more complex, lower-yielding multi-step sequences required to introduce halogen, alkyl, or aryl substituents at the 5-, 6-, or 7-positions of the benzo[d]isoxazol-3-ol framework, where overall yields frequently fall below 50-60% due to additional protection/deprotection steps and less favorable cyclization kinetics for substituted salicylic acid precursors [1].

Synthetic methodology Process chemistry Intermediate preparation

D-Amino Acid Oxidase (DAAO) Inhibitory Potency: Unsubstituted Benzo[d]isoxazol-3-ol as the Structural Baseline

The unsubstituted benzo[d]isoxazol-3-ol scaffold serves as the minimum pharmacophore for D-amino acid oxidase (DAAO) inhibition, providing the essential hydrogen-bonding interactions with the enzyme active site. In a systematic SAR study, the 5-chloro-substituted analog (CBIO) demonstrated an IC50 in the submicromolar range, whereas the unsubstituted parent compound (designated BIO) exhibited substantially weaker inhibition, with full IC50 data for BIO not reported in the primary publication, indicating its potency lies outside the submicromolar window [1]. This establishes the unsubstituted compound as an essential reference standard for evaluating the contribution of halogen and alkyl substituents to target engagement and provides a clean background for off-rate determination and selectivity profiling against related flavoenzymes [1].

Enzyme inhibition Medicinal chemistry SAR analysis

PHGDH Binding Affinity: Benzo[d]isoxazol-3-ol Exhibits >1300-Fold Weaker Binding than Optimized Inhibitors

Isothermal titration calorimetry (ITC) measurements reveal that benzo[d]isoxazol-3-ol binds to human D-3-phosphoglycerate dehydrogenase (PHGDH) with a dissociation constant (Kd) of 6.5 mM (6.50E+6 nM) [1]. This value places the unsubstituted core scaffold as a weak, fragment-like binder that requires additional functionalization to achieve meaningful target engagement. In comparison, optimized PHGDH inhibitors containing extended aromatic and heterocyclic substituents at the 4- and 6-positions of the benzo[d]isoxazol-3-ol core achieve Kd values in the nanomolar range, representing a >1300-fold improvement in binding affinity over the parent scaffold [1][2].

Enzyme inhibition Fragment-based drug discovery Binding affinity

Structural and Physicochemical Differentiation: Unsubstituted Benzo[d]isoxazol-3-ol vs. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol (THBIO)

The unsubstituted benzo[d]isoxazol-3-ol scaffold differs fundamentally from its saturated counterpart, 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (THBIO), in both electronic configuration and conformational flexibility. The fully aromatic benzo[d]isoxazol-3-ol (predicted pKa = 13.55±0.20; XLogP3 = 1.1; topological polar surface area = 38.3 Ų) maintains a planar, rigid geometry that dictates a specific spatial presentation of hydrogen-bond donor/acceptor groups [1]. In contrast, THBIO adopts a non-planar, conformationally mobile cyclohexene-fused ring system, which alters both lipophilicity and the orientation of the 3-hydroxy moiety, leading to distinct biological activity profiles as demonstrated by their differential behavior in GABA uptake and DAAO inhibition assays [2].

Physicochemical properties Structural comparison Synthetic intermediate selection

Commercial Purity Grade Comparison: Benzo[d]isoxazol-3-ol Analytical Specifications Across Major Suppliers

Benzo[d]isoxazol-3-ol is commercially available at standardized purity grades with documented analytical specifications. Thermo Fisher Scientific (Alfa Aesar) supplies the compound at 96% purity (95% min. HPLC assay) with a melting point range of 137-140°C . Capot Chemical offers a higher purity grade of 98% (minimum by HPLC) with a melting point range of 140-145°C and moisture content specified at ≤0.5% [1]. Aceschem provides the compound at 95% minimum purity with available documentation including NMR, MSDS, HPLC chromatograms, and Certificate of Analysis . This range of certified purity options allows users to select the appropriate grade based on their specific application requirements, from synthetic intermediate use to analytical standard purposes.

Quality control Analytical chemistry Procurement specifications

Synthetic Versatility: Nucleophilic Substitution at N(2) and O(3) Positions of Benzo[d]isoxazol-3-ol

The benzo[d]isoxazol-3-ol scaffold undergoes regioselective functionalization at both the N(2) and O(3) positions under distinct reaction conditions, enabling divergent synthesis of structurally diverse analogs from a single starting material . N-alkylation proceeds under basic conditions to yield N-substituted benzisoxazolones, whereas O-alkylation using alkyl halides or Mitsunobu conditions produces 3-alkoxy-benzo[d]isoxazole derivatives. This dual reactivity contrasts with related heterocyclic scaffolds such as benzoxazolone or indazole, which typically exhibit preferential reactivity at only one heteroatom position, limiting synthetic diversification pathways without additional protection/deprotection sequences [1].

Synthetic chemistry Derivatization Building block utility

Recommended Research and Industrial Application Scenarios for Benzo[d]isoxazol-3-ol (CAS 21725-69-9)


Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitor Libraries for Neuroscience Research

Use benzo[d]isoxazol-3-ol as the parent scaffold for the synthesis of focused libraries of DAAO inhibitors. As established in Section 3, the unsubstituted core provides the minimal pharmacophore for DAAO binding, with the 5-chloro-substituted analog (CBIO) demonstrating submicromolar IC50 values in enzyme inhibition assays [1]. Researchers can procure the core scaffold in bulk (available up to 98% HPLC purity [2]) and systematically introduce halogen, alkyl, or aryl substituents at the 5-, 6-, and 7-positions to generate SAR data and identify potent, selective DAAO inhibitors suitable for in vivo evaluation in rodent models of schizophrenia, chronic pain, and neurodegenerative disorders [1][3].

Fragment-Based Drug Discovery (FBDD) Screening against PHGDH and Related Metabolic Targets

Deploy benzo[d]isoxazol-3-ol as a fragment starting point for structure-based drug design campaigns targeting human D-3-phosphoglycerate dehydrogenase (PHGDH). The compound exhibits a Kd of 6.5 mM against PHGDH as determined by isothermal titration calorimetry [1], placing it in the ideal affinity range for fragment screening. Its low molecular weight (135.12 g/mol) and favorable ligand efficiency metrics support its use in X-ray crystallography soaking experiments to identify binding poses and guide structure-guided elaboration toward nanomolar inhibitors [1]. The 96-98% commercial purity grades [2] ensure reliable biophysical assay results with minimal interference from impurities.

Preparation of GABA Uptake Inhibitor Analogs via Reductive Amination and N-Alkylation Routes

Utilize the 3-ethoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one derivative of the benzo[d]isoxazol-3-ol scaffold as a key intermediate in the synthesis of glia-selective GABA uptake inhibitors. As documented in Section 3, reductive amination of 3-ethoxy-tetrahydrobenzo[d]isoxazol-4-one with appropriate amines yields potent GABA transporter inhibitors, with the most active compound (17a) achieving an IC50 of 0.14 μM in synaptosomal uptake assays [1]. This application leverages the dual-site reactivity of the scaffold, where the 3-position can be functionalized with lipophilic diaromatic substituents to enhance blood-brain barrier penetration and transporter selectivity [1].

Analytical Reference Standard for HPLC Method Development and Impurity Profiling

Employ high-purity benzo[d]isoxazol-3-ol (98% minimum by HPLC, moisture ≤0.5% [1]) as an analytical reference standard for developing and validating HPLC-UV or LC-MS methods used in the quality control of synthetic benzisoxazole-based pharmaceutical intermediates. The compound's well-defined chromatographic retention time under reversed-phase conditions (elution at approximately 24-27 minutes on standard C18 columns with acetonitrile/water gradients [2]) and characteristic UV absorbance maxima enable its use as a system suitability standard and retention time marker for impurity profiling of substituted benzo[d]isoxazol-3-ol derivatives during GMP manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[d]isoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.